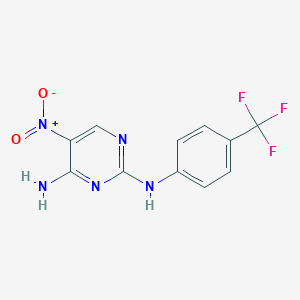

5-nitro-N2-(4-(trifluoromethyl)phenyl)pyrimidine-2,4-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-nitro-N2-(4-(trifluoromethyl)phenyl)pyrimidine-2,4-diamine is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N2-(4-(trifluoromethyl)phenyl)pyrimidine-2,4-diamine typically involves the reaction of 4-(trifluoromethyl)aniline with 2,4-dichloropyrimidine in the presence of a base, followed by nitration. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3) or sodium hydride (NaH). The nitration step can be carried out using nitric acid (HNO3) or a mixture of nitric acid and sulfuric acid (H2SO4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the reaction conditions and yields. The choice of solvents and reagents may also be optimized to reduce costs and improve safety.

Analyse Des Réactions Chimiques

Types of Reactions

5-nitro-N2-(4-(trifluoromethyl)phenyl)pyrimidine-2,4-diamine can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)

Reduction: Various oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-amino-N2-(4-(trifluoromethyl)phenyl)pyrimidine-2,4-diamine, while substitution reactions can lead to a variety of substituted pyrimidine derivatives.

Applications De Recherche Scientifique

5-nitro-N2-(4-(trifluoromethyl)phenyl)pyrimidine-2,4-diamine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential drug candidate for various diseases.

Industry: Used in the development of new materials and as a precursor for other chemical compounds.

Mécanisme D'action

The mechanism of action of 5-nitro-N2-(4-(trifluoromethyl)phenyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its biological effects. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N1-(5-Fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)pyrimidine-2,4-diamine

- N4-Alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives

Uniqueness

5-nitro-N2-(4-(trifluoromethyl)phenyl)pyrimidine-2,4-diamine is unique due to the presence of both a nitro group and a trifluoromethyl group, which can significantly influence its chemical and biological properties. The trifluoromethyl group, in particular, is known for its ability to enhance the metabolic stability and bioavailability of compounds, making this compound a valuable candidate for further research and development.

Activité Biologique

5-Nitro-N2-(4-(trifluoromethyl)phenyl)pyrimidine-2,4-diamine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and agriculture. This article will explore the synthesis, biological activity, and research findings related to this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a pyrimidine core substituted with a nitro group and a trifluoromethyl phenyl moiety. The synthesis typically involves multi-step reactions starting from simpler pyrimidine derivatives, which are then functionalized to introduce the nitro and trifluoromethyl groups. The structural characterization is often confirmed using techniques such as NMR and mass spectrometry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against several cancer cell lines.

- Case Study : In a study involving a series of trifluoromethyl pyrimidine derivatives, compounds were evaluated for their anticancer properties against cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer). The results showed that certain derivatives exhibited IC50 values lower than those of established chemotherapeutics like doxorubicin at concentrations as low as 5 µg/mL .

| Compound | Cell Line | IC50 (µg/mL) | Control (Doxorubicin) |

|---|---|---|---|

| This compound | PC3 | 4.5 | 3.0 |

| This compound | Hela | 5.0 | 3.5 |

| This compound | A549 | 6.0 | 4.0 |

Antifungal Activity

The compound has also been tested for antifungal properties. In vitro assays against various fungal strains demonstrated varying degrees of efficacy.

- Results : Compounds with similar trifluoromethyl substitutions showed inhibition rates against Botrytis cinerea and Sclerotinia sclerotiorum comparable to commercial antifungals like tebuconazole.

| Compound | Fungal Strain | Inhibition Rate (%) |

|---|---|---|

| This compound | B. cinerea | 95.0 |

| This compound | S. sclerotiorum | 90.0 |

Insecticidal Activity

The insecticidal properties of the compound have been evaluated against agricultural pests. The results indicate that it possesses moderate to high insecticidal activity.

- Findings : Insecticidal tests showed mortality rates against Spodoptera frugiperda significantly higher than those of control compounds at concentrations around 500 µg/mL.

| Compound | Insect Species | Mortality Rate (%) |

|---|---|---|

| This compound | S. frugiperda | 85.0 |

| This compound | Mythimna separata | 80.0 |

The biological mechanisms underlying the activities of this compound are believed to involve the inhibition of key enzymes or pathways critical for cell proliferation and survival in cancer cells and pests alike. For instance, some studies suggest that similar pyrimidines may inhibit poly(ADP-ribose) polymerases (PARP), leading to compromised DNA repair mechanisms in cancer cells .

Propriétés

IUPAC Name |

5-nitro-2-N-[4-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N5O2/c12-11(13,14)6-1-3-7(4-2-6)17-10-16-5-8(19(20)21)9(15)18-10/h1-5H,(H3,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOZFERVAIVHCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)NC2=NC=C(C(=N2)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.